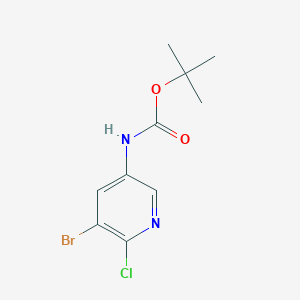

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, and a tert-butyl carbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

5-bromo-6-chloropyridine+tert-butyl chloroformate→tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF (dimethylformamide) as solvent.

Hydrolysis: Aqueous HCl or NaOH.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Hydrolysis Products: The primary amine and carbon dioxide.

Applications De Recherche Scientifique

Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is a specialized organic compound with a molecular formula of and a molecular weight of approximately 319.60 g/mol. It belongs to the class of carbamates and features a tert-butyl group attached to a carbamate functional group, further linked to a pyridine derivative. The presence of bromine and chlorine substituents on the pyridine ring contributes to its potential reactivity and biological activity.

Potential Applications:

- Pharmaceutical Development Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate can be used as a precursor or intermediate in the synthesis of bioactive compounds.

- Agricultural Chemistry It has potential use in agricultural chemistry.

- Drug Discovery It presents opportunities for drug discovery and development.

Studies and Research Focus:

- Interaction Mechanisms Studies on interaction mechanisms involving tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems.

Structural and Functional Similarities

Several compounds share structural or functional similarities with tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Commonly used as a protecting group in organic synthesis |

| 5-Bromo-6-chloropyridine | Halogenated pyridine | Serves as a precursor for various derivatives |

| N-(tert-butoxycarbonyl)-L-alanine | Amino acid derivative | Used extensively in peptide synthesis |

| 2-Chloro-N-(tert-butoxycarbonyl)-pyridine | Similar pyridine structure | Exhibits distinct reactivity due to chlorine atom |

Mécanisme D'action

The mechanism of action of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine and chlorine substituents can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. The carbamate group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparaison Avec Des Composés Similaires

- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate

Comparison:

- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate and tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate have similar structures but differ in the position of the bromine and chlorine atoms on the pyridine ring. This positional difference can significantly affect their chemical reactivity and biological activity.

- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate lacks the bromine substituent, which may result in different electronic properties and reactivity.

Conclusion

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and material science.

Activité Biologique

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a specialized organic compound that belongs to the class of carbamates, characterized by its unique structure featuring a tert-butyl group attached to a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 319.60 g/mol. The presence of halogen substituents (bromine and chlorine) on the pyridine ring significantly contributes to its reactivity and biological activity .

Structural Features

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl carbamate | Simple carbamate structure | Commonly used as a protecting group in organic synthesis |

| 5-Bromo-6-chloropyridine | Halogenated pyridine | Serves as a precursor for various derivatives |

| N-(tert-butoxycarbonyl)-L-alanine | Amino acid derivative | Used extensively in peptide synthesis |

| 2-Chloro-N-(tert-butoxycarbonyl)-pyridine | Similar pyridine structure | Exhibits distinct reactivity due to chlorine atom |

This unique combination enhances its reactivity and potential biological activity compared to simpler carbamates .

The mechanism of action for this compound largely depends on its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit the activity of these biological targets, which is crucial for its applications in medicinal chemistry .

Biological Applications

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit selective antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Chlamydia trachomatis, suggesting potential applications in treating bacterial infections .

- Cancer Research : The compound's structure allows it to be evaluated for anticancer activities. Structure-activity relationship (SAR) studies have demonstrated that halogenated pyridines can suppress the growth of various cancer cell lines, indicating the potential for drug development targeting cancer .

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Study 1: Antichlamydial Activity

A study focusing on sulfonylpyridine compounds showed that certain derivatives could impair the growth of C. trachomatis without affecting host cell viability. This research highlights the potential of halogenated pyridines like this compound as starting points for developing selective antichlamydial drugs .

Case Study 2: Anticancer Activity

In another study, various halogenated polyphenols were screened for their antiproliferative effects on human liver cancer cells. The results indicated that specific structural modifications could enhance biological activity, supporting further investigation into similar structures such as this compound .

Propriétés

IUPAC Name |

tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNAOYQNEWLLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464178 | |

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-59-5 | |

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.